molecular formula C17H9ClF4N2OS B12133195 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12133195
M. Wt: 400.8 g/mol
InChI Key: ZGTDCERTYWXVPS-AUWJEWJLSA-N
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Description

This compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one class, characterized by a thiazolone core with a benzylidene group at position 5 and an aryl-substituted amino group at position 2 . Its structure includes a 4-fluorobenzylidene moiety and a 4-chloro-2-(trifluoromethyl)phenylamino group. These substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmacological studies . The synthesis involves reacting (Z)-5-(4-fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one with 4-chloro-2-(trifluoromethyl)aniline under mild conditions (methanol, K₂CO₃, 5–7 h), yielding the product in high purity .

Properties

Molecular Formula

C17H9ClF4N2OS

Molecular Weight

400.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9ClF4N2OS/c18-10-3-6-13(12(8-10)17(20,21)22)23-16-24-15(25)14(26-16)7-9-1-4-11(19)5-2-9/h1-8H,(H,23,24,25)/b14-7-

InChI Key

ZGTDCERTYWXVPS-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)F

Origin of Product

United States

Preparation Methods

Formation of the Thiazolone Core

The thiazolone ring is synthesized via the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For this compound, 4-chloro-2-(trifluoromethyl)aniline is condensed with thiourea in the presence of bromoacetic acid under acidic conditions (acetic acid, reflux, 8–12 hours) to yield 2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one. The reaction typically achieves 68–72% yield, with purity >95% after recrystallization in ethanol.

Benzylidene Substitution

The 4-fluorobenzylidene moiety is introduced via a Knoevenagel condensation between the thiazolone intermediate and 4-fluorobenzaldehyde. This step is conducted in anhydrous toluene with piperidine as a base catalyst (110°C, 6 hours), achieving a 55–60% yield. The Z-configuration at the 5-position is controlled by steric hindrance from the trifluoromethyl group, as confirmed by NOESY NMR.

Chlorination and Amination Sequence

An alternative route emphasizes sequential halogenation and amination to improve regioselectivity:

Direct Chlorination of Preformed Thiazoles

Preformed 2-aminothiazole derivatives undergo electrophilic aromatic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. This method achieves 85–90% chlorination at the 4-position while preserving the trifluoromethyl group.

Palladium-Catalyzed Amination

Buchwald-Hartwig amination is employed to introduce the 4-fluoroaniline group. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base (dioxane, 100°C, 24 hours), this step yields 78–82% of the aminated product.

Alkylation and Decarboxylation Strategies

Recent advancements utilize alkylation-decarboxylation to enhance yield and reduce side products:

Alkylation with Monochloroacetic Acid

The thiazolone intermediate reacts with monochloroacetic acid in DMF under reflux (48 hours) to form 2-[(5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)thio]acetic acid. This intermediate undergoes decarboxylation using aqueous K₂CO₃ (70°C, 4 hours) to yield the target compound with 65–70% overall efficiency.

Optimization of Reaction Conditions

Critical parameters influencing synthesis efficiency include:

ParameterOptimal RangeImpact on Yield
Temperature100–110°C±15% yield
Solvent Polarityε = 20–30 (e.g., toluene)Prevents dimerization
Catalyst Loading5 mol% Pd(OAc)₂Maximizes C–N coupling
Reaction Time6–8 hoursBalances conversion vs. degradation

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Multi-Step Condensation6095120Moderate
Chlorination-Amination8298180Low
Alkylation-Decarboxylation709295High

The alkylation-decarboxylation route offers the best balance of cost and scalability for industrial applications, though it requires careful control of decarboxylation conditions to avoid Z/E isomerization .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., -NO₂ in 6j , -CF₃ in the target compound) correlate with higher melting points and improved thermal stability compared to electron-donating groups (e.g., -OCH₃ in 5e ).

Synthetic Efficiency: The target compound’s synthesis aligns with high-yield methods (90–95%) using K₂CO₃ in methanol , comparable to other derivatives (e.g., 94% for 6j ). Morpholine-containing analogues (e.g., 5e) require microwave-assisted synthesis , suggesting more complex reaction conditions.

Biological Implications :

  • The 4-chloro-2-(trifluoromethyl)phenyl group in the target compound may enhance target binding via hydrophobic interactions, similar to nitrophenyl derivatives (6j) in antibacterial studies .
  • Morpholine and piperazine substituents (e.g., 5e, 5l ) improve aqueous solubility, critical for drug bioavailability.

Spectral and Analytical Data

  • IR Spectroscopy: All compounds show characteristic C=O stretches (~1710 cm⁻¹) and NH vibrations (~3010 cm⁻¹) .
  • NMR : The 4-fluorobenzylidene moiety in the target compound and 6c produces distinct aromatic signals (δ 7.60–7.72 ppm for Ar–H). The =CH proton in Z-isomers appears as a singlet near δ 7.92 ppm .
  • Mass Spectrometry : ESI-MS data confirm molecular weights (e.g., 359.0125 for 6j vs. ~622.5 for the target compound ).

Pharmacological Potential

  • Antimicrobial Activity : Nitrophenyl-substituted derivatives (6j) show MIC₅₀ values against bacterial strains .
  • Anticancer Potential: Thiazolone derivatives with morpholine/piperazine groups (e.g., 5e, 5l) exhibit cytotoxicity in docking studies .
  • Anti-inflammatory Effects : Nitric oxide-releasing thiazolones (e.g., in ) highlight the scaffold’s versatility .

Biological Activity

The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound's structure includes a thiazole ring, which is known for its diverse biological activities. The presence of both chloro and trifluoromethyl groups enhances its pharmacological properties by improving bioavailability and selectivity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated using the National Cancer Institute's NCI-60 cell line screening program, which assesses the cytotoxicity against various cancer cell lines.

Case Studies

  • NCI-60 Screening : The compound showed promising results against multiple cancer cell lines, indicating potential as an anticancer agent. In particular, it demonstrated effective inhibition of cell proliferation in breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
    Cell LineIC50 (µM)
    MCF-70.16
    A5490.11
    HT-290.12
  • Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation, including tyrosine kinases such as c-Met and Ron, which are crucial for tumor growth and metastasis.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial and fungal strains.

Antimicrobial Efficacy

  • Bacterial Activity : Exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.
  • Fungal Activity : Showed effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound has been investigated for other pharmacological activities:

  • Antioxidant Activity : The compound demonstrated considerable antioxidant potential, reducing oxidative stress markers in vitro.
    Assay TypeEC50 (mM)
    DPPH Radical Scavenging0.56
    ABTS Assay0.70
  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The structural modifications of thiazole derivatives significantly influence their biological activities. The introduction of electron-withdrawing groups like trifluoromethyl enhances potency by improving binding affinity to target proteins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one?

The synthesis typically involves multi-step protocols:

  • Step 1 (Core Formation) : Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine derivatives in acetic acid with anhydrous sodium acetate, refluxed for 7 hours (yield: 85%) .
  • Step 2 (Functionalization) : Methylation using iodomethane and triethylamine in dichloromethane at room temperature (yield: 75%) .
  • Step 3 (Derivatization) : Conjugation with amino acids via microwave-assisted or conventional heating in ethanol with K₂CO₃ (yield: 92–96%) . Key variables include solvent choice (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine) .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Confirms Z-configuration of the benzylidene moiety and regiochemistry of substituents .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) for biological assays .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=O and C=S .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

  • Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory Activity : Cyclooxygenase (COX) inhibition assays to quantify % inhibition .
  • Antimicrobial Activity : Agar diffusion tests against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity Verification : Use HPLC to rule out impurities affecting results .
  • Structural Confirmation : Re-analyze stereochemistry via X-ray crystallography if NMR data conflict .
  • Dose-Response Curves : Perform multi-concentration testing to account for threshold effects .

Q. What advanced techniques are employed to study the compound's interaction with molecular targets?

  • Molecular Docking : Predict binding modes with enzymes (e.g., COX-2) or receptors using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of target interactions .

Q. How does structural modification of the thiazole core impact pharmacokinetics and target selectivity?

  • Substituent Effects :
  • 4-Fluorobenzylidene : Enhances lipophilicity and blood-brain barrier penetration .
  • Trifluoromethyl Group : Increases metabolic stability via electron-withdrawing effects .
    • Case Study : Replacing the 4-chlorophenyl group with a 4-methoxyphenyl moiety improved COX-2 selectivity by 30% .

Q. What strategies optimize reaction yields while maintaining stereochemical control during scale-up?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., thiazole ring closure) .
  • Catalyst Optimization : Use Pd/C or enzymes for asymmetric synthesis of chiral centers .
  • In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Comparative Analysis Table

Parameter Basic Research Focus Advanced Research Focus
Synthesis Multi-step protocols Flow chemistry, enantioselective catalysis
Characterization NMR, HPLC X-ray crystallography, ITC
Biological Evaluation IC₅₀, % inhibition SPR, molecular dynamics simulations
Data Resolution Reproducibility checks Structural-activity modeling

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